molecular formula C14H16ClNO2 B5207289 (E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one

(E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one

Cat. No.: B5207289
M. Wt: 265.73 g/mol
InChI Key: WTYKLHFLSAYFHE-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-11(16-6-8-18-9-7-16)10-14(17)12-2-4-13(15)5-3-12/h2-5,10H,6-9H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYKLHFLSAYFHE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with morpholine and a suitable enone precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one stands out due to its combination of a chlorophenyl group, a morpholine ring, and a butenone moiety

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